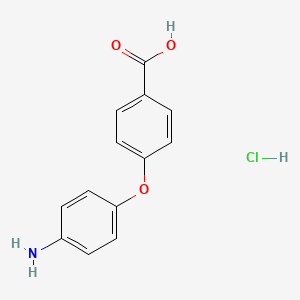![molecular formula C6H7N5O B1384120 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 5399-91-7](/img/structure/B1384120.png)
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Vue d'ensemble
Description
“6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound that has been identified in various studies for its potential medicinal properties . It has been found to have in vivo efficacy against visceral leishmaniasis , a disease that affects millions of people across the world, largely in developing nations .
Synthesis Analysis
The synthesis of this compound involves the identification of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold and its optimization . Another study describes the synthesis of new pyrazolo[3,4-d]pyrimidin-4-amines through the cyclocondensation reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles .Molecular Structure Analysis
The molecular structure of “6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Synthesis of 5-Substituted-1H-Pyrazolo[4,3-d]Pyrimidin-7(6H)-one Analogs and Anticancer Evaluation The study by Reddy et al. (2014) focused on the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their evaluation as anticancer agents. They developed a microwave-assisted synthesis strategy and found that the compounds exhibited anticancer activity through apoptosis and inhibition of mTOR, a protein linked to cancer growth.
Catalytic Synthesis
A Catalytic Method for Synthesis of 6-Aryl-1H-Pyrazolo[3,4-d]Pyrimidin-4[5H]-ones In the work by Heravi et al. (2007), a process was developed to synthesize derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. They used heteropolyacids as a catalyst to facilitate the reaction, contributing to the efficient synthesis of these compounds.
Synthesis for Biological Activity Study
Synthesis and Biological Activity of Pyrazolo[3,4-d]Pyrimidine Ribonucleosides The study by Petrie et al. (1985) focused on synthesizing and testing the biological activity of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. They found that the guanosine analogs among these compounds showed significant antiviral and antitumor activity in vitro.
Synthesis and Design for Cognitive Disorders
Design and Discovery of a Selective Brain Penetrant PDE9A Inhibitor for Cognitive Disorders In research by Verhoest et al. (2012), they synthesized and evaluated PF-04447943, a novel PDE9A inhibitor. This compound is reported to have procognitive activity in rodent models and shows promise for treating cognitive disorders.
Adenosine Receptor Affinity
Synthesis and Adenosine Receptor Affinity of Pyrazolo[3,4-d]Pyrimidine Analogues The work of Harden et al. (1991) focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues and testing their affinity for A1 adenosine receptors. They discovered that certain substituents enhanced the compounds' activity, providing insights into the structure-activity relationship.
Antibacterial Evaluation
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones Synthesis and Antimicrobial Evaluation
Bruni et al. (1996) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones and evaluated their antimicrobial properties. However, they found no significant activity in these compounds against tested microbes (Bruni et al., 1996).
Synthesis for Antifungal Activities
Synthesis and Antifungal Activities of Novel Pyrazolo[3,4-d]Pyrimidin-4(5H)-one Derivatives Wang et al. (2008) developed a novel approach to synthesize 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their bioassay results indicated high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum (Wang et al., 2008).
Propriétés
IUPAC Name |
6-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAZXEOBCQIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277918 | |
| Record name | MLS002637779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |
CAS RN |
5399-91-7 | |
| Record name | MLS002637779 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)
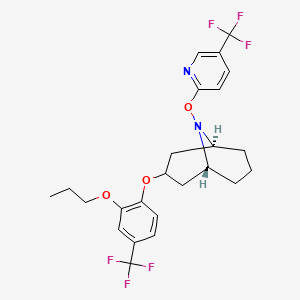
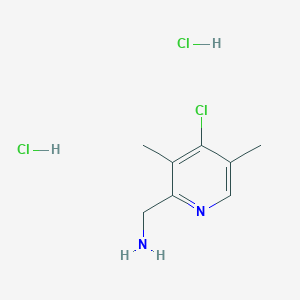

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)
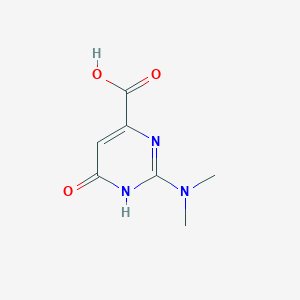
![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

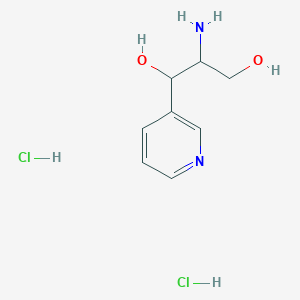

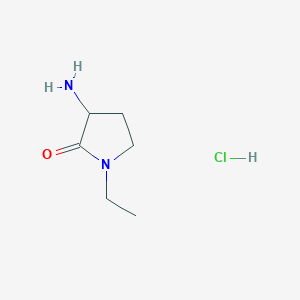
![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
